molecular formula C17H18ClN3O2 B267574 N-{3-[(anilinocarbonyl)amino]-4-chlorophenyl}butanamide

N-{3-[(anilinocarbonyl)amino]-4-chlorophenyl}butanamide

Número de catálogo B267574
Peso molecular: 331.8 g/mol
Clave InChI: WYTQYFZTPBNNHI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-{3-[(anilinocarbonyl)amino]-4-chlorophenyl}butanamide, also known as BAY 43-9006 or Sorafenib, is a small molecule inhibitor that targets multiple kinases involved in tumor growth and angiogenesis. It was first synthesized by Bayer Pharmaceuticals in 2001 and was approved by the US Food and Drug Administration (FDA) in 2005 for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.

Mecanismo De Acción

The mechanism of action of N-{3-[(anilinocarbonyl)amino]-4-chlorophenyl}butanamide 43-9006 involves the inhibition of several kinases involved in tumor growth and angiogenesis. It binds to the ATP-binding site of these kinases and prevents their activation, leading to the inhibition of downstream signaling pathways involved in cell proliferation, survival, and angiogenesis.
Biochemical and Physiological Effects:
N-{3-[(anilinocarbonyl)amino]-4-chlorophenyl}butanamide 43-9006 has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. It also inhibits angiogenesis by blocking the activity of VEGFR and PDGFR, leading to the inhibition of tumor growth and metastasis. In addition, it has been found to have immunomodulatory effects, including the inhibition of T-cell activation and the induction of regulatory T cells.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-{3-[(anilinocarbonyl)amino]-4-chlorophenyl}butanamide 43-9006 is a potent inhibitor of several kinases involved in tumor growth and angiogenesis, making it a valuable tool for studying these pathways in vitro and in vivo. It has been used extensively in preclinical and clinical trials and has shown promising results in the treatment of various types of cancer. However, its use in lab experiments is limited by its high cost, low solubility, and potential toxicity.

Direcciones Futuras

There are several potential future directions for the use of N-{3-[(anilinocarbonyl)amino]-4-chlorophenyl}butanamide 43-9006 in cancer therapy. One possible direction is the development of combination therapies that target multiple pathways involved in tumor growth and angiogenesis. Another direction is the development of more potent and selective inhibitors of the kinases targeted by N-{3-[(anilinocarbonyl)amino]-4-chlorophenyl}butanamide 43-9006. Finally, there is a need for further research into the immunomodulatory effects of N-{3-[(anilinocarbonyl)amino]-4-chlorophenyl}butanamide 43-9006 and its potential use in combination with immunotherapies.

Métodos De Síntesis

The synthesis of N-{3-[(anilinocarbonyl)amino]-4-chlorophenyl}butanamide 43-9006 involves several steps, including the reaction of 4-chloro-3-nitrobenzoic acid with aniline to form 4-chloro-3-nitroaniline, which is then reduced to 4-chloro-3-aminophenol. This intermediate is then reacted with 4-chlorobutyryl chloride to form N-(4-chlorobutyl)-4-chloro-3-aminophenol, which is further reacted with N,N-dimethylformamide dimethyl acetal and phosgene to form the final product, N-{3-[(anilinocarbonyl)amino]-4-chlorophenyl}butanamide.

Aplicaciones Científicas De Investigación

N-{3-[(anilinocarbonyl)amino]-4-chlorophenyl}butanamide 43-9006 has been extensively studied for its anticancer properties and has shown promising results in preclinical and clinical trials. It has been found to inhibit the activity of several kinases involved in tumor growth and angiogenesis, including Raf-1, B-Raf, vascular endothelial growth factor receptor (VEGFR), and platelet-derived growth factor receptor (PDGFR). It has also been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.

Propiedades

Nombre del producto

N-{3-[(anilinocarbonyl)amino]-4-chlorophenyl}butanamide

Fórmula molecular

C17H18ClN3O2

Peso molecular

331.8 g/mol

Nombre IUPAC

N-[4-chloro-3-(phenylcarbamoylamino)phenyl]butanamide

InChI

InChI=1S/C17H18ClN3O2/c1-2-6-16(22)19-13-9-10-14(18)15(11-13)21-17(23)20-12-7-4-3-5-8-12/h3-5,7-11H,2,6H2,1H3,(H,19,22)(H2,20,21,23)

Clave InChI

WYTQYFZTPBNNHI-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)NC2=CC=CC=C2

SMILES canónico

CCCC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)NC2=CC=CC=C2

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.